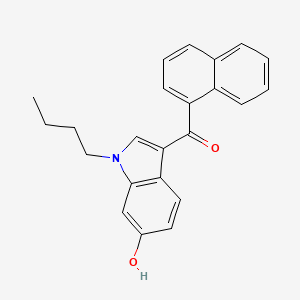

(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

Descripción

(1-Butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is a synthetic indole-derived compound characterized by a naphthalene moiety linked to a substituted indole ring. The indole core features a butyl group at the 1-position and a hydroxyl group at the 6-position, distinguishing it from structurally related synthetic cannabinoids (SCs) .

Propiedades

IUPAC Name |

(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(19-12-11-17(25)14-22(19)24)23(26)20-10-6-8-16-7-4-5-9-18(16)20/h4-12,14-15,25H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXHTLBJLOYLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017729 | |

| Record name | JWH 073 6-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307803-48-0 | |

| Record name | JWH 073 6-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

La preparación del metabolito de 6-hidroxiindol de JWH 073 implica la hidroxilación de JWH 073. La ruta sintética normalmente incluye el uso de reactivos y condiciones específicos para lograr la hidroxilación en la posición 6 del anillo indol.

Análisis De Reacciones Químicas

El metabolito de 6-hidroxiindol de JWH 073 sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede oxidar aún más el grupo hidroxilo para formar cetonas o ácidos carboxílicos.

Reducción: El grupo hidroxilo puede reducirse para formar el alcohol correspondiente.

Sustitución: El grupo hidroxilo puede sustituirse con otros grupos funcionales utilizando reactivos apropiados. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo.

Aplicaciones Científicas De Investigación

El metabolito de 6-hidroxiindol de JWH 073 se utiliza ampliamente en la investigación científica, particularmente en los campos de:

Química: Para estudiar las propiedades químicas y las reacciones de los cannabinoides sintéticos.

Biología: Para comprender las vías metabólicas y los efectos biológicos de los cannabinoides sintéticos.

Medicina: Para investigar las posibles aplicaciones terapéuticas y los efectos toxicológicos de los cannabinoides sintéticos.

Industria: Para desarrollar métodos analíticos para detectar cannabinoides sintéticos en muestras biológicas.

Mecanismo De Acción

El mecanismo de acción del metabolito de 6-hidroxiindol de JWH 073 implica su interacción con los receptores cannabinoides, particularmente el receptor cannabinoide central (CB1) y el receptor cannabinoide periférico (CB2). El compuesto se une a estos receptores, lo que lleva a varios efectos fisiológicos. Los objetivos moleculares y las vías implicadas incluyen la activación de receptores acoplados a proteína G, que modulan la liberación de neurotransmisores y las vías de transducción de señales .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

Notes:

- Hydroxyl vs. methoxy substitution: The hydroxyl group in the target compound may reduce membrane permeability compared to methoxy analogs but could improve aqueous solubility .

- JWH-073, a controlled SC, exhibits high CB1 receptor affinity due to its unsubstituted indole core and lipophilic butyl chain .

Alkyl Chain Modifications

Notes:

- Butyl vs. propyl chains: Longer alkyl chains (e.g., butyl) enhance lipophilicity and receptor binding duration, while fluorinated chains (e.g., AM-2201) resist oxidative metabolism .

Naphthalene Ring Modifications

Notes:

- Naphthalene substitution (e.g., methyl or methoxy) can sterically influence receptor binding. The target compound’s unmodified naphthalene may limit CB1 efficacy compared to JWH-122 .

Research Findings and Implications

- Structural Activity Relationships (SARs) : The hydroxyl group at the indole 6-position is rare among SCs. Methoxy or alkyl substitutions (e.g., JWH-073, JWH-122) are more common, as they optimize lipophilicity for blood-brain barrier penetration .

- Receptor Affinity : While direct data on the target compound is lacking, JWH-073 (lacking a 6-substituent) has an apparent CB1 affinity (Ki ≈ 8.9 nM), whereas hydroxylation may reduce binding due to increased polarity .

Actividad Biológica

(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, commonly referred to as JWH-073 6-hydroxyindole metabolite, is a synthetic cannabinoid with significant biological activity. This compound is structurally related to other synthetic cannabinoids and exhibits a range of pharmacological effects primarily through its interaction with cannabinoid receptors.

- IUPAC Name : (1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

- Molecular Formula : C23H21NO2

- Molar Mass : 343.42 g/mol

The primary mechanism of action for (1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone involves its binding affinity to the cannabinoid receptors, specifically CB1 and CB2. Research indicates that this compound acts as a full agonist at these receptors, which are crucial in mediating the effects of cannabinoids in the central and peripheral nervous systems.

Binding Affinity Comparison

| Compound | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) |

|---|---|---|

| THC | 40 | 14 |

| JWH-073 (related compound) | 40 times greater than THC | 14 times greater than THC |

| (1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | TBD | TBD |

Biological Effects

The biological activity of this compound has been studied extensively, revealing various effects:

-

Cannabimimetic Effects : Users have reported effects similar to those of THC, including:

- Dry mouth

- Nausea and vomiting

- Drowsiness and confusion

- Psychotropic effects such as euphoria or anxiety

- Pharmacokinetics : Studies show that the active doses range from 250 μg to 3 mg when smoked, with blood concentrations reported between <0.1 to 12 μg/L after administration .

-

Metabolism : The compound is metabolized in the liver, producing several metabolites that may also exhibit biological activity. Notable metabolites include:

- 6′-hydroxyindole

- JWH-018 N-pentanoic acid

Case Studies and Research Findings

Several studies have highlighted the pharmacological profile of (1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone:

Study on Cannabinoid Receptor Interaction

A study conducted by Banister et al. explored the pharmacodynamics of AM-2201 (a related compound) in rats, demonstrating a correlation between receptor activation and physiological responses such as decreased body temperature . This study underscores the importance of understanding how synthetic cannabinoids interact with cannabinoid receptors.

Toxicological Analysis

Research has also focused on the detection and quantification of synthetic cannabinoids in biological samples, emphasizing the need for reliable methods in forensic toxicology . The development of analytical techniques such as UPLC-MS/MS has enabled the detection of metabolites in plasma and urine, providing insight into their metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.